molecular formula C16H14O2S B13325465 2-(4-Ethylphenylcarbonothioyl)benzoic acid

2-(4-Ethylphenylcarbonothioyl)benzoic acid

Cat. No.: B13325465
M. Wt: 270.3 g/mol
InChI Key: FDQNRMFLMMOFEF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenylcarbonothioyl)benzoic acid is a synthetic benzoic acid derivative of high interest in medicinal chemistry and chemical biology research. The compound's structure, incorporating a thioamide (carbonothioyl) linkage bridging a benzoic acid and an ethylphenyl group, suggests potential as a key intermediate or building block in the development of novel small molecules. Researchers are exploring its application as a potential enzyme inhibitor, particularly for targets where the carboxylic acid and thiocarbonyl groups can act as coordinating ligands or hydrogen bond acceptors. Its mechanism of action is hypothesized to involve binding to the active site of specific enzymes, such as kinases or hydrolases, thereby modulating their activity. Further investigations are focused on its use in creating more complex drug-like compounds and functional materials, leveraging its molecular scaffold for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

2-(4-ethylbenzenecarbothioyl)benzoic acid

InChI

InChI=1S/C16H14O2S/c1-2-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16(17)18/h3-10H,2H2,1H3,(H,17,18)

InChI Key

FDQNRMFLMMOFEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=S)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Ethylphenylcarbonothioyl Benzoic Acid and Its Chemically Modified Analogs

Retrosynthetic Dissection and Strategic Planning for the Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

The retrosynthetic analysis of this compound reveals a logical pathway for its synthesis, starting from readily available precursors. The primary disconnection strategy involves the simplification of the target molecule by identifying key bond formations that can be achieved through well-established chemical reactions.

A crucial disconnection is made at the carbon-sulfur double bond of the thioacyl group. This suggests a functional group interconversion (FGI) from a carbonyl group, a common and reliable transformation in organic synthesis. This leads to the precursor molecule, 2-(4-ethylbenzoyl)benzoic acid. This precursor is a well-documented compound, making this a strategic first step in the retrosynthesis.

The second key disconnection is at the bond between the benzoyl group and the benzoic acid moiety. This bond is characteristic of a Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds between aromatic rings and acyl groups. This disconnection breaks the molecule down into two simple and commercially available starting materials: phthalic anhydride and ethylbenzene (B125841). patsnap.comprepchem.com This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

This strategic plan forms the basis for the multi-step synthesis of the target compound, with each step representing a well-understood and optimizable chemical transformation.

Exploration of Multistep Synthetic Routes and Process Optimization Strategies

The synthesis of this compound is a multi-step process that requires careful optimization of each reaction to ensure high yields and purity. The primary route involves the initial synthesis of the carbonyl precursor followed by a thionation reaction.

The key precursor for the synthesis of the target molecule is 2-(4-ethylbenzoyl)benzoic acid. This compound is synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and ethylbenzene. patsnap.comprepchem.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction involves the activation of phthalic anhydride by the Lewis acid, followed by electrophilic attack on the electron-rich ethylbenzene ring. The para-substitution is favored due to the directing effect of the ethyl group. The reaction mixture is then hydrolyzed to yield the desired 2-(4-ethylbenzoyl)benzoic acid. patsnap.com

The subsequent and final step is the functional group interconversion of the carbonyl group to a thiocarbonyl group. This is achieved through a thionation reaction, most commonly using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govwikipedia.org Lawesson's reagent is a well-established and efficient thionating agent for a wide variety of carbonyl compounds, including carboxylic acids and ketones. organic-chemistry.orgnih.gov

Table 1: Synthesis of 2-(4-ethylbenzoyl)benzoic acid via Friedel-Crafts Acylation

ReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phthalic anhydride, EthylbenzeneAluminum chlorideNitrobenzene or Nitromethane15-27~2-4High patsnap.com
Phthalic anhydride, EthylbenzeneAluminum chlorideExcess EthylbenzeneNot specified4Not specified prepchem.com

The conversion of the carbonyl group in 2-(4-ethylbenzoyl)benzoic acid to a thiocarbonyl group is a critical step. Lawesson's reagent is the reagent of choice for this transformation. The mechanism of thionation with Lawesson's reagent involves the dissociation of the reagent into a reactive dithiophosphine ylide. wikipedia.org This ylide then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a stable phosphorus-oxygen double bond, which leads to the collapse of the intermediate and the formation of the thiocarbonyl compound. nih.gov

The reaction is typically carried out in an inert solvent, such as toluene or xylene, at elevated temperatures. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the carbonyl stretching frequency and the appearance of the thiocarbonyl band.

Optimization of this step would involve varying the reaction temperature, time, and the stoichiometry of Lawesson's reagent to maximize the yield and minimize the formation of byproducts.

Regioselectivity: The Friedel-Crafts acylation step exhibits high regioselectivity. The ethyl group on the ethylbenzene ring is an ortho-, para-director. Due to steric hindrance at the ortho position, the acylation predominantly occurs at the para position, leading to the desired 4-ethylbenzoyl structure. nih.gov This high degree of regioselectivity simplifies the purification process and ensures a high yield of the correct isomer.

Chemoselectivity: The thionation step with Lawesson's reagent also demonstrates a degree of chemoselectivity. While Lawesson's reagent can thionate both ketones and carboxylic acids, the reactivity can differ. organic-chemistry.org In the case of 2-(4-ethylbenzoyl)benzoic acid, both the ketone and the carboxylic acid functional groups are present. It is important to control the reaction conditions to favor the thionation of the ketonic carbonyl group over the carboxylic acid. However, literature suggests that Lawesson's reagent can also convert carboxylic acids to thioacids. nih.gov Therefore, careful control of stoichiometry and reaction time is crucial to achieve the desired product. In some cases, protection of the carboxylic acid group might be necessary to ensure selective thionation of the ketone.

The parent molecule, this compound, is not chiral. However, the synthesis of chiral derivatives is a possibility. For instance, if a chiral precursor is used in the Friedel-Crafts acylation, or if a chiral center is introduced in a subsequent modification step, stereoselective synthesis becomes relevant.

Recent advancements in catalysis have enabled the stereoselective synthesis of various chiral sulfur-containing compounds. nih.govmdpi.com For example, chiral phosphoric acid catalysts have been successfully employed in the asymmetric synthesis of axially chiral allenes containing sulfur. acs.org While not directly applicable to the current synthesis, these methodologies highlight the potential for developing stereoselective routes to chiral analogs of this compound. Such strategies could involve the use of chiral catalysts in the Friedel-Crafts acylation or the development of stereoselective modifications of the final product.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more environmentally benign by adopting several green chemistry strategies.

Alternative Catalysts for Friedel-Crafts Acylation: The traditional Friedel-Crafts acylation uses stoichiometric amounts of aluminum chloride, which generates significant amounts of acidic waste during workup. Greener alternatives include the use of solid acid catalysts, such as zeolites, or deep eutectic solvents which can act as both catalyst and solvent. rsc.org These catalysts are often reusable and can lead to cleaner reactions with easier product isolation. nih.gov

Solvent Selection: The use of hazardous solvents like nitrobenzene or nitromethane in the Friedel-Crafts reaction is a significant environmental concern. patsnap.com Exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or deep eutectic solvents, can significantly improve the environmental profile of the synthesis. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and energy consumption. rasayanjournal.co.in Applying microwave irradiation to the Friedel-Crafts acylation or the thionation step could lead to a more energy-efficient process.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic StepTraditional MethodGreen AlternativeGreen Chemistry Principle Addressed
Friedel-Crafts AcylationStoichiometric AlCl₃, Nitrobenzene solventReusable solid acid catalyst (e.g., zeolites), Deep eutectic solventCatalysis, Safer Solvents and Auxiliaries, Waste Prevention
ThionationStoichiometric Lawesson's reagentDevelopment of catalytic thionation methodsAtom Economy, Catalysis
Energy InputConventional heatingMicrowave irradiationDesign for Energy Efficiency

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Scale-Up Considerations and Industrial Applicability of Synthetic Pathways for this compound

The industrial-scale synthesis of this compound would present several challenges that need to be addressed to ensure a safe, efficient, and economically viable process. Key considerations include the choice of reagents, reaction conditions, process safety, and waste management.

Reagent Selection and Cost: For the initial Friedel-Crafts acylation, the use of aluminum trichloride is effective but generates significant amounts of acidic waste, which can be problematic for large-scale operations. patsnap.com Alternative, more environmentally friendly catalysts, such as solid acid catalysts or zeolites, could be explored to minimize waste and simplify the workup procedure. The cost and availability of the thionating agent for the second step are also critical. While Lawesson's reagent is effective, its cost may be prohibitive for large-scale production. Investigating alternative, less expensive thionating agents would be a key area for process optimization.

Process Safety and Heat Management: The Friedel-Crafts acylation is an exothermic reaction and requires careful temperature control to prevent runaway reactions, especially on a large scale. Proper reactor design with efficient cooling systems is essential. The thionation step often requires elevated temperatures and can release hydrogen sulfide gas, which is toxic and flammable. A closed-system reactor with appropriate scrubbing systems to handle off-gases would be necessary to ensure a safe operation.

Solvent and Waste Management: The choice of solvents for both reaction and purification steps has a significant impact on the environmental footprint and cost of the process. On an industrial scale, the use of chlorinated solvents like dichloromethane is often avoided due to environmental and health concerns. Alternative, greener solvents should be investigated. The large volumes of solvent required for chromatography are not practical for industrial production. Therefore, developing a robust crystallization or precipitation method for product purification would be a critical aspect of the scale-up process.

Table 2: Key Scale-Up Considerations and Potential Solutions

ConsiderationChallengePotential Solution
Catalyst Stoichiometric AlCl₃ generates significant waste.Explore reusable solid acid catalysts or zeolites.
Thionating Agent High cost of Lawesson's reagent.Investigate alternative, more cost-effective thionating agents.
Heat Management Exothermic Friedel-Crafts reaction.Use of jacketed reactors with efficient cooling systems.
Off-Gas Handling Release of H₂S during thionation.Implement closed-system reactors with gas scrubbers.
Solvent Use Environmental and health concerns with chlorinated solvents.Utilize greener solvents and minimize solvent volume.
Purification Chromatography is not scalable.Develop efficient crystallization or precipitation methods.

Comprehensive Analysis of the Chemical Reactivity and Reaction Mechanisms of 2 4 Ethylphenylcarbonothioyl Benzoic Acid

Electrophilic and Nucleophilic Reactivity of the Carbonothioyl Moiety

The carbonothioyl group (C=S) is analogous to a carbonyl group (C=O) but exhibits distinct reactivity due to the differences between sulfur and oxygen. The carbon atom of the carbonothioyl group is electrophilic, susceptible to attack by nucleophiles, while the sulfur atom possesses nucleophilic character. libretexts.orgyoutube.com

Electrophilic Character of the Carbonothioyl Carbon: The carbon atom in the C=S double bond is electron-deficient due to the electronegativity of the sulfur atom, making it an electrophilic center. youtube.com It readily reacts with a variety of nucleophiles. The reactivity is influenced by the electronic effects of the substituents on the aromatic rings. The 4-ethylphenyl group, being weakly electron-donating, slightly modulates the electrophilicity of the carbonothioyl carbon.

Nucleophilic Character of the Carbonothioyl Sulfur: The sulfur atom, with its lone pairs of electrons, acts as a nucleophile. solubilityofthings.comcymitquimica.com This nucleophilicity is a key factor in many reactions involving thiobenzoic acids and their derivatives. solubilityofthings.com It can attack various electrophiles, and its reactivity is a cornerstone of thiocarboxylic acid chemistry. wikipedia.org

The dual reactivity of the carbonothioyl moiety is summarized in the table below:

Reactive Center Character Typical Reactions
Carbonothioyl CarbonElectrophilicNucleophilic addition, Addition-elimination
Carbonothioyl SulfurNucleophilicAlkylation, Acylation, Reactions with soft electrophiles

This table illustrates the dual electrophilic and nucleophilic nature of the carbonothioyl group.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a wide range of transformations. Its reactivity in 2-(4-Ethylphenylcarbonothioyl)benzoic acid is influenced by the presence of the adjacent thiobenzoyl group.

Common transformations of the carboxylic acid group include:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride), to produce amides.

Reduction: Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Decarboxylation: Removal of the carboxyl group as carbon dioxide, which typically requires harsh conditions for benzoic acid derivatives unless specific activating groups are present. researchgate.net

The close proximity of the bulky and electronically active thiobenzoyl group can sterically hinder some of these reactions and potentially influence the electronic environment of the carboxylic acid.

Intramolecular Cyclization and Rearrangement Processes

The ortho positioning of the carbonothioyl and carboxylic acid functionalities on the benzene (B151609) ring provides a framework ripe for intramolecular reactions. These processes can lead to the formation of various heterocyclic systems. Under acidic conditions, protonation of either the carbonyl oxygen or the thione sulfur can initiate cyclization. rsc.orgresearchgate.net For instance, treatment with a strong acid could lead to the formation of a transient electrophilic species that undergoes intramolecular electrophilic aromatic substitution. researchgate.net

Base-mediated cyclization is also a possibility, where deprotonation of the carboxylic acid could be followed by an intramolecular nucleophilic attack on the carbonothioyl carbon. rsc.org The specific conditions and reagents employed would dictate the outcome of such reactions, potentially leading to lactone-like or other fused-ring structures.

Transition Metal-Catalyzed Reactions and Ligand Design

Thiobenzoic acid derivatives can serve as ligands for transition metals, with the sulfur atom being a soft donor that readily coordinates to soft metal centers. This property can be exploited in the design of catalysts and functional materials. Transition metal-catalyzed reactions, such as cross-coupling and C-H activation, are powerful tools in organic synthesis. researchgate.netresearchgate.net

The carboxylic acid group can also participate in coordination or act as a directing group in C-H functionalization reactions, guiding the metal catalyst to a specific position on the aromatic ring. researchgate.net The bifunctional nature of this compound, possessing both a sulfur donor and a carboxylate group, makes it an interesting candidate for the design of bidentate ligands for various catalytic applications.

Radical Chemistry and Photochemical Transformations

Thioacids are known to participate in radical reactions. rsc.org The S-H bond in the thiol tautomer is relatively weak and can be homolytically cleaved to generate a thiyl radical (R-C(O)-S•) under thermal or photochemical conditions. rsc.org These thiyl radicals are versatile intermediates in organic synthesis. rsc.orgresearchgate.net

Photochemical excitation can also lead to other transformations. rsc.orgrsc.org For instance, visible-light-promoted reactions of thioacids have been developed for various synthetic applications, including their conversion to carboxylic acids using DMSO as an oxygen source. bohrium.comorganic-chemistry.org Thiobenzoic acid itself can act as a dual-role catalyst in photoredox reactions, serving as both a single-electron reducing agent and a hydrogen atom transfer agent. acs.orgacs.org These studies suggest that this compound could exhibit rich photochemical and radical-mediated reactivity.

Potential radical reactions include:

Radical Addition to Alkenes/Alkynes: The thiyl radical can add across double or triple bonds.

Hydrogen Atom Abstraction: The thiyl radical can abstract hydrogen atoms from other molecules.

Dimerization: Two thiyl radicals can couple to form a disulfide. rsc.org

Kinetic and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides insight into reaction mechanisms and product distributions. For reactions involving this compound, it is important to consider both kinetic and thermodynamic control. wikipedia.orglibretexts.org

For example, in a competing reaction scenario, the kinetically controlled product is the one that is formed fastest (lower activation energy), while the thermodynamically controlled product is the most stable one (lower Gibbs free energy). wikipedia.orgopenstax.org Reaction conditions such as temperature can influence which product predominates. openstax.org

The acidity of the carboxylic acid group and the thiol tautomer are key thermodynamic parameters. Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts. wikipedia.orgwikipedia.org The pKa of thiobenzoic acid is approximately 2.48, significantly lower than that of benzoic acid (4.20), indicating it is a stronger acid. wikipedia.org This increased acidity is an important factor in its reactivity, particularly in base-mediated reactions.

Parameter Description Significance
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Determines the reaction rate (kinetics). Lower Ea leads to a faster reaction. nih.gov
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Determines the spontaneity and equilibrium position of a reaction (thermodynamics). A more negative ΔG indicates a more stable product.
pKa The negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.A measure of the acidity of a compound. Lower pKa indicates a stronger acid.

This table outlines key kinetic and thermodynamic parameters relevant to the reactivity of the subject compound.

Solvent Effects and Supramolecular Interactions

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. Solvent polarity, proticity, and coordinating ability can influence the stability of reactants, transition states, and products. frontiersin.org For instance, polar solvents might favor reactions that involve charged intermediates or transition states. solubilityofthings.com

The structure of this compound, with its hydrogen bond donor (carboxylic acid) and acceptor (carbonyl oxygen and thione sulfur) sites, allows for the formation of supramolecular assemblies through hydrogen bonding. nih.govtue.nl The thiol group is a weak hydrogen bond donor. nih.govresearchgate.net These non-covalent interactions can influence the molecule's physical properties and its reactivity in the solid state and in solution. For example, dimerization through hydrogen bonding between the carboxylic acid groups is a common feature in the solid-state structures of benzoic acid derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 2 4 Ethylphenylcarbonothioyl Benzoic Acid and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

Conformational Analysis: The relative orientation of the 4-ethylphenyl and benzoic acid rings, connected by the flexible carbonothioyl linker, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). Cross-peaks in a NOESY spectrum would indicate through-space proximity between specific protons on the two aromatic rings, providing insights into the predominant solution-state conformation. The free rotation around the C-C single bonds of the linker suggests a range of possible conformers.

Tautomeric Analysis: This compound can potentially exist in tautomeric forms, particularly the thiono-enol form, analogous to the keto-enol tautomerism observed in related 2-benzoylbenzoic acids. High-resolution ¹H NMR is crucial for detecting the presence of different tautomers in solution. The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). The appearance of a distinct signal for a thiol proton (-SH) or changes in the aromatic chemical shifts under different solvent or temperature conditions could indicate a tautomeric equilibrium. However, for most carboxylic acids, the acid form is overwhelmingly favored.

Predicted NMR Data: While specific experimental data for this compound is not readily available in the cited literature, a predicted spectrum can be constructed based on known chemical shifts of analogous structures like 4-ethylbenzoic acid and other substituted benzoic acids. rsc.orgchemicalbook.com The protons and carbons of the 4-ethylphenyl group are expected in their characteristic aromatic and aliphatic regions. The carbons of the thiocarbonyl (C=S) and carboxyl (C=O) groups are expected to be significantly deshielded, appearing far downfield in the ¹³C NMR spectrum. chemicalbook.comdocbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Carboxylic Acid (-COOH)> 12.0broad singlet-
Aromatic (Benzoic acid ring)7.4 - 8.2multiplet~ 7-8
Aromatic (Ethylphenyl ring)7.2 - 7.8multiplet~ 8
Methylene (-CH₂)~ 2.7quartet~ 7.6
Methyl (-CH₃)~ 1.25triplet~ 7.6

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Thiocarbonyl (C=S)> 200
Carbonyl (-COOH)~ 170
Aromatic (Benzoic acid ring)128 - 140
Aromatic (Ethylphenyl ring)127 - 150
Methylene (-CH₂)~ 29
Methyl (-CH₃)~ 15

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information on the functional groups and intermolecular interactions, particularly hydrogen bonding.

Functional Group Identification: The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups. A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.infoquora.comspectroscopyonline.com The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700-1680 cm⁻¹. spectroscopyonline.com The presence of the thiocarbonyl group (C=S) is expected to give rise to a weaker absorption in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present. ijtsrd.com

Hydrogen Bonding Analysis: In the solid state and in concentrated solutions, benzoic acid derivatives typically exist as centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid moieties. libretexts.org This dimerization significantly affects the vibrational frequencies, causing the O-H stretch to broaden and shift to lower wavenumbers, while the C=O stretch also shifts to a lower frequency compared to the monomeric form. docbrown.infolibretexts.org Both FT-IR and Raman spectroscopy can be used to study these effects. Raman spectroscopy is particularly useful for observing the C=S bond and skeletal vibrations, which may be weak in the IR spectrum. ias.ac.inias.ac.inscielo.brresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (H-bonded)FT-IR3300 - 2500Strong, BroadCharacteristic of carboxylic acid dimers. docbrown.info
Aromatic C-H stretchFT-IR, Raman3100 - 3000Medium
Aliphatic C-H stretchFT-IR, Raman2980 - 2850MediumFrom the ethyl group.
C=O stretch (H-bonded)FT-IR, Raman1700 - 1680StrongPosition is sensitive to dimerization. spectroscopyonline.com
Aromatic C=C stretchFT-IR, Raman1610 - 1450Medium-StrongMultiple bands expected.
C-O stretchFT-IR1320 - 1210StrongCoupled with O-H in-plane bend.
C=S stretchFT-IR, Raman1250 - 1050Weak-MediumOften difficult to assign definitively.
O-H out-of-plane bendFT-IR~ 920Medium, BroadAnother indicator of carboxylic acid dimers.

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. It can also be used to monitor the progress of its synthesis or subsequent reactions by detecting reactants, intermediates, and products.

Molecular Ion and Fragmentation: Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺•) corresponding to its exact mass. The fragmentation of benzoic acid derivatives is well-documented. docbrown.info Key fragmentation pathways for this compound are expected to involve:

Loss of hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ peak. docbrown.info

Loss of carboxyl group (•COOH): Leading to an [M-45]⁺ fragment. docbrown.info

Cleavage of the thiocarbonyl bridge: This could lead to fragments corresponding to the benzoyl cation ([C₇H₅O]⁺, m/z 105) or the 4-ethylthiobenzoyl cation ([C₉H₉S]⁺).

Fragmentation of the ethyl group: Loss of a methyl radical (•CH₃) to give an [M-15]⁺ peak or an ethylene molecule (C₂H₄) to give an [M-28]⁺ peak.

Analysis of 2-(R-phenyl)benzoic acids has shown that ipso-substitution, where the substituent on the second phenyl ring is expelled, can be a significant fragmentation pathway. researchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Value (Predicted) Fragment Identity (Predicted) Fragmentation Pathway
286[C₁₆H₁₄O₂S]⁺•Molecular Ion (M⁺•)
269[C₁₆H₁₃OS]⁺Loss of •OH
241[C₁₅H₁₃S]⁺Loss of •COOH
149[C₉H₉S]⁺4-Ethylthiobenzoyl cation
121[C₇H₅O₂]⁺Benzoyl-carboxyl fragment
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium ion (from ethylphenyl moiety)

X-ray Crystallography for Solid-State Structure and Intermolecular Packing in this compound

Single-crystal X-ray crystallography provides definitive proof of molecular structure and detailed insights into the packing of molecules in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, its solid-state arrangement can be predicted based on numerous studies of benzoic acid and its derivatives. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Derivatives (if applicable)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is only applicable to chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by derivatization at the ethyl group or by the synthesis of atropisomers (if rotation between the rings is sufficiently hindered), CD spectroscopy would become an essential tool. It could be used to:

Confirm the presence of stereoisomers.

Assign the absolute configuration of enantiomers by comparing experimental spectra with theoretical spectra calculated using quantum chemical methods.

Study conformational changes of chiral derivatives in solution.

As this section is contingent on the existence of chiral derivatives, its application remains hypothetical for the parent compound.

Computational and Theoretical Investigations of 2 4 Ethylphenylcarbonothioyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

The electronic structure is heavily influenced by the presence of two aromatic rings, a carboxylic acid group, and a carbonothioyl group. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they are key to determining the molecule's reactivity. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. youtube.com In this compound, the HOMO is expected to be localized on the electron-rich ethylphenyl and thiocarbonyl portions, while the LUMO is likely distributed over the electron-withdrawing benzoic acid moiety.

Table 1: Calculated Frontier Molecular Orbital Properties

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 3.7 eV

Note: These values are illustrative and would be determined using a specific computational method, such as DFT with a B3LYP functional and 6-311++G(d,p) basis set.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States for this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, DFT studies can elucidate the pathways for its synthesis or its subsequent reactions, such as esterification of the carboxylic acid or nucleophilic addition to the thiocarbonyl group.

These studies involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. A key aspect is the localization of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is a crucial factor in determining the reaction rate. researchgate.net For instance, in the synthesis of this molecule, DFT could be used to model the coupling of a substituted benzoyl chloride with an ethylphenyl-containing nucleophile, helping to optimize reaction conditions by understanding the energy barriers involved.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction Step

Reaction Step Reactants Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
Nucleophilic Attack Substrate + Nu⁻ 15.2 15.2
Proton Transfer Intermediate + H⁺ 5.8 3.1

Note: Data is hypothetical and serves to illustrate the output of DFT calculations on reaction pathways.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment. unimi.itnih.gov For this compound, MD simulations can reveal the preferred three-dimensional shapes (conformers) and how they interconvert. The molecule possesses several rotatable bonds, particularly the C-C single bonds connecting the aromatic rings and the benzoic acid group, leading to a complex conformational landscape.

Furthermore, MD simulations are invaluable for understanding solvent effects. The behavior of this compound can change significantly in different solvents due to varying intermolecular interactions. rsc.org For example, in polar protic solvents like water or ethanol, the carboxylic acid group can form strong hydrogen bonds, influencing its orientation and reactivity. frontiersin.org In nonpolar solvents, van der Waals interactions would dominate. By simulating the molecule in a box of solvent molecules, MD can predict how solvation affects its structure and dynamics. rsc.org

Table 3: Key Dihedral Angles Defining Stable Conformers

Conformer Dihedral Angle 1 (C-C-C-C) Dihedral Angle 2 (C-C(=S)-C) Relative Energy (kcal/mol)
A 45° 10° 0.0
B 135° 15° 1.2
C -45° -10° 0.0

Note: Values are illustrative representations of data obtained from conformational analysis.

Prediction of Spectroscopic Signatures and Validation with Experimental Data for this compound

Computational methods can accurately predict various spectroscopic signatures of a molecule, which can then be compared with experimental results for validation. researchgate.net For this compound, techniques like DFT can calculate infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. nih.govnih.gov

Predicted IR spectra would show characteristic peaks for the C=O stretch of the carboxylic acid, the C=S stretch of the thiocarbonyl, the broad O-H stretch, and various C-H and C=C stretches from the aromatic rings. Calculated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique atom, aiding in the structural elucidation of the molecule. UV-Vis spectra predictions, performed using Time-Dependent DFT (TD-DFT), can identify the electronic transitions responsible for the molecule's absorption of light, which are typically π-π* transitions in the aromatic systems. rsc.org Comparing these computed spectra with experimentally recorded ones is a standard procedure to confirm the molecular structure and validate the computational model. nih.gov

Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data

Spectroscopic Data Predicted Value Typical Experimental Value Assignment
IR (cm⁻¹)
3050 ~3000 O-H stretch (carboxylic acid)
1715 ~1700 C=O stretch (carboxylic acid)
1250 ~1240 C=S stretch (thiocarbonyl)
¹H NMR (ppm)
12.5 12-13 -COOH
7.2-8.1 7.1-8.2 Aromatic-H
2.7 2.6-2.8 -CH₂-
1.2 1.1-1.3 -CH₃

Note: Predicted values are representative of those obtained from DFT calculations.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) of this compound Derivatives

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or physical properties. iomcworld.comresearchcommons.org For derivatives of this compound, QSRR/QSPR studies can be developed to predict the properties of new, yet-to-be-synthesized analogues.

These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a mathematical equation that links these descriptors to an observed activity. Descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govnih.gov For example, a QSRR model could be created to predict the acidity (pKa) of derivatives with different substituents on the phenyl rings. Such models are highly valuable in rational drug design and materials science for screening large libraries of virtual compounds and prioritizing synthetic efforts.

Table 5: Example of Molecular Descriptors Used in QSRR/QSPR Models

Derivative Substituent LogP HOMO Energy (eV) Molecular Volume (ų) Predicted pKa
-H (parent) 4.5 -6.2 250 4.1
-Cl 5.2 -6.4 265 3.8
-OCH₃ 4.4 -6.0 270 4.4

Note: This table illustrates the type of data used to build a QSPR model. The predicted pKa would be derived from a regression equation based on the descriptors.

Exploration of Non Biological Applications and Functional Properties of 2 4 Ethylphenylcarbonothioyl Benzoic Acid

Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

No information is available in the scientific literature regarding the use of 2-(4-Ethylphenylcarbonothioyl)benzoic acid as a synthetic intermediate or building block.

Applications in Materials Science and Polymer Chemistry (e.g., as a monomer, ligand, or precursor for functional materials)

There is no published data on the applications of this compound in materials science or polymer chemistry.

Potential as a Catalyst or Pre-catalyst in Organic Transformations

The potential catalytic or pre-catalytic activity of this compound has not been reported in scientific research.

Utilization in Supramolecular Chemistry and Self-Assembly Systems

There are no studies available that describe the use of this compound in the field of supramolecular chemistry or in the formation of self-assembly systems.

Photophysical and Photochemical Properties Relevant to Non-Biological Systems (e.g., probes, sensors, energy transfer)

The photophysical and photochemical properties of this compound have not been characterized or reported in the available literature.

Development of Analytical Methodologies for the Characterization and Quantification of 2 4 Ethylphenylcarbonothioyl Benzoic Acid in Non Biological Matrices

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation in Reaction Mixtures

Chromatographic techniques are indispensable for assessing the purity of 2-(4-Ethylphenylcarbonothioyl)benzoic acid and for monitoring its separation from starting materials, by-products, and intermediates in reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of moderately polar and non-volatile compounds like this compound. A reverse-phase HPLC method is typically the first choice for purity determination. helixchrom.comusda.gov In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, generally a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated and to achieve sharp, symmetrical peaks. sielc.com Detection is commonly performed using a UV detector, leveraging the chromophores present in the aromatic rings of the molecule. By developing a gradient or isocratic elution method, it is possible to separate the main compound from impurities, and the purity can be calculated based on the relative peak areas.

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides reverse-phase separation based on hydrophobicity.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 30% B to 95% B over 20 minTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow for analytical separation.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength suitable for detecting aromatic compounds.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. However, the direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column. researchgate.net To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. researchgate.netnih.gov This process significantly improves chromatographic performance. The analysis is typically performed on a non-polar or mid-polarity capillary column, and a Flame Ionization Detector (FID) provides a robust and universal response for organic compounds.

Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Process Control

For the definitive identification of unknown impurities and for rigorous process control, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are essential. nih.govijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for creating a detailed impurity profile. hpst.cz Following separation by HPLC under conditions compatible with MS (e.g., using volatile mobile phase modifiers like formic acid instead of phosphoric acid), the eluent is introduced into the mass spectrometer. sielc.com The MS detector provides the mass-to-charge ratio (m/z) of the parent compound and any impurities. High-resolution mass spectrometry (HRMS) can yield highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity. hpst.cz Further structural information can be obtained using tandem mass spectrometry (MS/MS), where ions are fragmented to create a characteristic pattern that aids in structure elucidation. nih.gov This technique is critical during process development to identify and control the formation of by-products.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile impurities. scholarsresearchlibrary.com After separation on the GC column (often following derivatization), the compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization method produces reproducible fragmentation patterns that act as a "fingerprint" for a specific compound. researchgate.net These patterns can be compared against spectral libraries (like the NIST library) for positive identification of known impurities or used to deduce the structure of unknown ones. scholarsresearchlibrary.comresearchgate.net GC-MS is particularly valuable for monitoring residual solvents and volatile by-products from the synthesis process. copernicus.org

Table 2: Potential Impurities and their Analysis by Hyphenated Techniques

Potential ImpurityOriginExpected [M+H]⁺ (LC-MS)Analytical Approach
Benzoic acidStarting Material/By-product123.0441GC-MS (after derivatization), LC-MS
4-Ethylthiobenzoic acidBy-product181.0474LC-MS
Benzoyl chlorideStarting Material141.0153 (as benzoic acid)GC-MS
Over-oxidation product (sulfoxide)Process Impurity289.0736LC-MS

Spectrophotometric Methods for Quantitative Analysis in Synthetic Batches and Industrial Processes

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound, especially for routine quality control in synthetic batches and industrial processes where the primary analyte is known and interferences are minimal. ju.edu.et The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The aromatic rings and the carbonothioyl group in the molecule are strong chromophores, resulting in significant UV absorbance. To perform a quantitative analysis, a pure standard of the compound is used to prepare a series of solutions of known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) to create a calibration curve. researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less selective than chromatography, derivative spectrophotometry can sometimes be used to resolve the analyte's spectrum from that of interfering substances. nih.gov

Table 3: Example Calibration Data for Spectrophotometric Analysis

Concentration (mg/L)Absorbance at λmax
2.00.152
4.00.301
6.00.448
8.00.605
10.00.751

This table presents hypothetical data to illustrate the linear relationship between concentration and absorbance.

Electrochemical Methods for Redox Behavior Studies and Electro-synthetic Applications

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the redox behavior of this compound. nih.gov These techniques are used to study the oxidation and reduction potentials of the molecule, offering insights into its electronic properties and potential for participating in redox reactions.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram shows peaks corresponding to oxidation and reduction events. For this compound, both the carboxylic acid group and the thio-carbonyl moiety could be electrochemically active. The reduction of weak acids at an electrode has been studied, and the mechanism often depends on the acid's dissociation constant. researchgate.net The oxidation of the sulfur-containing group is also possible. By studying the peak potentials, peak currents, and the effect of scan rate, one can determine the reversibility of the redox processes and gain mechanistic insights. nih.gov This information is not only fundamental to understanding the compound's chemical reactivity but can also guide its potential use in electro-synthetic applications.

Table 4: Key Parameters from a Hypothetical Cyclic Voltammetry Study

ParameterDescriptionPotential Information Gained
Epa (Anodic Peak Potential) Potential at which oxidation is maximal.Ease of oxidation of the molecule.
Epc (Cathodic Peak Potential) Potential at which reduction is maximal.Ease of reduction of the molecule.
ipa (Anodic Peak Current) Maximum current during the oxidation scan.Related to concentration and diffusion coefficient.
ipc (Cathodic Peak Current) Maximum current during the reduction scan.Related to concentration and diffusion coefficient.
ΔEp (Epa - Epc) Difference between anodic and cathodic peak potentials.Indication of the reversibility of the redox process.

Application of NMR for Reaction Progress Monitoring and Yield Determination in Synthetic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time, in-situ monitoring of chemical reactions, allowing for the determination of reaction kinetics, conversion rates, and final product yield without the need for sample workup or chromatographic separation. osf.ioresearchgate.net

For the synthesis of this compound, ¹H NMR spectroscopy can be used to track the progress of the reaction. Aliquots can be taken directly from the reaction mixture at various time points, and their ¹H NMR spectra can be recorded. By identifying characteristic signals for the starting materials and the product, one can monitor the disappearance of reactant peaks and the simultaneous appearance and growth of product peaks. nih.gov For example, a specific proton signal in a starting material will decrease in integral value over time, while a unique signal from the this compound product will increase. The percentage conversion can be calculated by comparing the integration of a product peak to that of a reactant peak or an internal standard. This approach provides rapid feedback on reaction status, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time.

Table 5: Illustrative ¹H NMR Shifts for Reaction Monitoring

CompoundFunctional GroupIllustrative Chemical Shift (δ, ppm)Observation During Reaction
Starting Material A -CH₂ (benzylic)4.5Integral decreases
Starting Material B -CHO (aldehyde)9.8Integral decreases
Product -COOH11-13Integral increases
Product -CH₂-CH₃ (ethyl group, quartet)2.7Integral increases

This table presents hypothetical chemical shifts for a plausible synthesis to demonstrate the principle of NMR reaction monitoring.

Future Research Directions and Emerging Paradigms for 2 4 Ethylphenylcarbonothioyl Benzoic Acid Chemistry

Design and Synthesis of Novel Derivatives with Tailored Reactivity or Specific Non-Biological Functions

The structural backbone of 2-(4-Ethylphenylcarbonothioyl)benzoic acid offers multiple sites for chemical modification, enabling the design and synthesis of novel derivatives with fine-tuned reactivity or specialized functions for applications in materials science, catalysis, or as chemical sensors. Future synthetic strategies will focus on targeted modifications of the ethylphenyl group, the benzoic acid moiety, and the carbonothioyl linker to modulate the molecule's electronic, steric, and coordination properties.

Key areas for derivatization include:

Modification of the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto either phenyl ring can significantly alter the electronic properties of the molecule. For instance, adding nitro or cyano groups could enhance its properties as a ligand for certain metal catalysts, while incorporating long alkyl chains could improve solubility in nonpolar media for applications in organic electronics.

Esterification and Amidation of the Carboxylic Acid: Converting the carboxylic acid group into esters or amides provides a straightforward route to a diverse library of compounds. nih.govmdpi.com These derivatives could be designed as building blocks for polymers or as components in supramolecular assemblies.

Transformation of the Carbonothioyl Group: The thio-carbonyl group is a key functional handle. It can be targeted for reactions such as oxidation to the corresponding carbonyl or conversion into other sulfur-containing heterocycles, opening pathways to entirely new classes of compounds with potentially unique photophysical or electrochemical properties. nih.gov

Table 1: Hypothetical Derivatives of this compound and Their Potential Functions
Modification SiteDerivative Structure (Example)Potential Non-Biological FunctionRationale for Functional Change
Ethylphenyl Group2-(4-(Perfluoroethyl)phenylcarbonothioyl)benzoic acidComponent in liquid crystalsIntroduction of fluorinated groups can induce mesophase behavior.
Benzoic Acid MoietyMethyl 2-(4-ethylphenylcarbonothioyl)benzoatePolymer precursorThe methyl ester can undergo polycondensation reactions.
Benzoic Acid MoietyN-propyl 2-(4-ethylphenylcarbonothioyl)benzamideMetal-ion extractantAmide derivatives can act as selective chelating agents for heavy metals.
Carbonothioyl Group2-(4-Ethylbenzoyl)benzoic acidPhotocatalyst precursorThe carbonyl analogue may exhibit different photochemical reactivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of new derivatives, future research will likely integrate the production of this compound and its analogues into flow chemistry and automated synthesis platforms. dntb.gov.ua Continuous-flow synthesis offers substantial advantages over traditional batch methods, including enhanced control over reaction parameters, improved safety for handling reagents, greater reproducibility, and simplified scalability. researchgate.netresearchgate.netnih.gov

An automated flow chemistry setup would enable:

Rapid Reaction Optimization: High-throughput screening of reaction conditions (e.g., temperature, pressure, reagent stoichiometry, and residence time) can be performed to quickly identify optimal synthetic pathways. youtube.com

On-Demand Reagent Generation: Potentially hazardous or unstable reagents required for derivatization can be generated in situ and consumed immediately, improving the safety profile of the synthesis. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Derivatives
ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Heat & Mass TransferLimited by vessel size, potential for hotspotsExcellent due to high surface-area-to-volume ratio
ScalabilityOften requires significant re-optimizationLinear scalability by running the system for longer
SafetyHigher risk with large volumes of hazardous materialsSmaller reaction volumes minimize risk; better control of exotherms
ReproducibilityCan vary between batchesHigh, due to precise digital control over parameters
Library GenerationSlow and labor-intensiveEfficient serial synthesis of compound libraries is possible. youtube.com

Advanced Mechanistic Investigations Utilizing in situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for rational process optimization and the design of new chemical transformations. The use of in situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, will be pivotal.

Future mechanistic studies could employ:

In situ FT-IR and Raman Spectroscopy: To track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. This can provide kinetic data and help identify transient species.

In situ NMR Spectroscopy: To obtain detailed structural information about intermediates and elucidate complex reaction pathways, including the identification of isomeric byproducts.

In situ UV-Vis Spectroscopy: To study reactions involving chromophoric species, providing insights into the electronic changes occurring during a transformation.

These techniques, particularly when coupled with flow reactors, allow for the precise study of reaction kinetics and the characterization of short-lived intermediates that are often missed in traditional batch analysis. researchgate.net

Table 3: Application of In situ Spectroscopic Techniques for Mechanistic Studies
TechniqueInformation GainedExample Application
Process Analytical Technology (PAT) FT-IRReal-time concentration profiles, reaction kineticsMonitoring the conversion of the thio-carbonyl group during an oxidation reaction.
Stop-Flow NMRStructural elucidation of transient intermediatesCharacterizing the intermediate formed during the cyclization of a derivative.
UV-Vis Spectroscopy with Diode Array DetectorDetection of conjugated intermediates, kinetic analysisStudying the kinetics of a metal-catalyzed cross-coupling reaction involving the compound.

Exploration of Biologically Inspired (but non-clinical) Chemical Transformations and Biomimetic Systems

Drawing inspiration from the principles of biological chemistry can lead to the development of novel, non-clinical chemical systems and transformations. researchgate.net The structure of this compound, with its combination of aromatic rings, a carboxylic acid, and a sulfur-containing linker, makes it an intriguing candidate for use in biomimetic chemistry.

Future research in this area could focus on:

Artificial Enzyme Mimics: Designing derivatives that can act as ligands for metal ions to create artificial metalloenzymes. The sulfur and oxygen atoms could coordinate to a metal center, creating a catalytic pocket that mimics the active site of enzymes to perform specific chemical transformations.

Supramolecular Self-Assembly: Utilizing the carboxylic acid group for hydrogen bonding and the aromatic rings for π-π stacking to create self-assembling systems. These systems could form nanostructures like capsules or fibers that can serve as microreactors or templates for material synthesis, mimicking biological compartmentalization.

Cofactor Mimics: Exploring the potential of the thio-carbonyl moiety to participate in redox chemistry or group transfer reactions, inspired by the function of sulfur-containing cofactors in biology.

This approach seeks to leverage the efficiency and selectivity seen in nature to develop new chemical tools and systems for catalysis and materials science. researchgate.net

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Chemistry for Deeper Insights

The synergy between computational chemistry and experimental work provides a powerful paradigm for accelerating research. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can predict a wide range of molecular properties and guide experimental design, saving significant time and resources. nih.gov

This integrated approach can be applied to:

Predicting Reactivity and Reaction Mechanisms: Computational models can be used to calculate transition state energies and map out reaction pathways, providing a theoretical basis for observed experimental outcomes and predicting the feasibility of new reactions. researchgate.net

Simulating Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra for proposed structures and intermediates can aid in their experimental identification and characterization. nih.gov

Rational Design of Functional Derivatives: The electronic and structural properties of hypothetical derivatives can be calculated to screen for candidates with desired characteristics (e.g., specific absorption wavelengths, redox potentials, or binding affinities) before committing to their synthesis.

By validating computational predictions with targeted experiments, a deeper and more comprehensive understanding of the chemical behavior of this compound and its derivatives can be achieved.

Table 4: Synergy Between Computational and Experimental Methods
Research GoalComputational Method (Prediction)Experimental Method (Validation)
Elucidate Reaction MechanismDFT calculations of transition states and intermediatesIn situ spectroscopy to detect predicted intermediates
Design a Derivative with Specific Optical PropertiesTime-Dependent DFT (TD-DFT) to predict UV-Vis spectrumSynthesis and UV-Vis spectrophotometry
Understand RegioselectivityCalculation of frontier molecular orbitals (FMO) and atomic chargesProduct analysis of derivatization reactions using NMR and chromatography
Confirm Molecular StructurePrediction of 1H and 13C NMR chemical shifts using GIAO methodRecording of experimental NMR spectra

Q & A

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) principles, such as Response Surface Methodology (RSM), to model interactions between variables (e.g., temperature, catalyst loading). For instance, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions, minimizing side-product formation .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Use orthogonal techniques:
  • LC-MS/MS : Detect trace impurities or degradation products .
  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
  • DFT Calculations : Compare experimental NMR shifts with computational predictions to assign ambiguous signals .

Q. What strategies are effective for studying metabolic pathways of this compound?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C or deuterated derivatives) in in vivo models (e.g., rodent hepatocytes). Track metabolites via LC-MS with targeted MRM (Multiple Reaction Monitoring) modes. Compare with in vitro microsomal assays to identify phase I/II metabolism .

Q. How to investigate its role in catalytic or supramolecular systems?

  • Methodological Answer : Perform mechanistic studies using:
  • Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps in catalytic cycles.
  • DSC/TGA : Analyze thermal stability and ligand-binding thermodynamics .
  • X-ray Photoelectron Spectroscopy (XPS) : Probe electronic interactions in metal-organic frameworks (MOFs) .

Q. How to address challenges in crystallizing sulfur-containing derivatives?

  • Methodological Answer : Modify crystallization conditions:
  • Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine structures .
  • Address disorder by applying restraints to sulfur atom positions during refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.